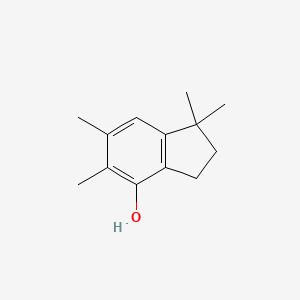

1,1,5,6-Tetramethylindan-4-ol

Description

1,1,5,6-Tetramethylindan-4-ol is a substituted indan derivative characterized by a phenolic hydroxyl group at the 4-position and methyl substituents at the 1, 1, 5, and 6 positions. Its structural complexity and reactivity make it a subject of interest in organic synthesis and catalytic studies. For instance, under specific conditions (e.g., 330–520°C with alumina catalysts), it undergoes methanol-mediated reactions to form products like 4,5,6,7-tetramethylindan (3) and 4,5,6,7-tetramethylindene (4) . The sodium content in catalysts (e.g., Harshaw alumina with 0.4% sodium ion) significantly influences product distribution, favoring compound 4 at lower temperatures (390–420°C) and compound 3 at higher temperatures (470–520°C) .

Properties

CAS No. |

70057-23-7 |

|---|---|

Molecular Formula |

C13H18O |

Molecular Weight |

190.28 g/mol |

IUPAC Name |

1,1,5,6-tetramethyl-2,3-dihydroinden-4-ol |

InChI |

InChI=1S/C13H18O/c1-8-7-11-10(12(14)9(8)2)5-6-13(11,3)4/h7,14H,5-6H2,1-4H3 |

InChI Key |

DEJZBGOXTSKQOX-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(CCC2(C)C)C(=C1C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,5,6-Tetramethylindan-4-ol can be synthesized through several methods. One common approach involves the alkylation of indan derivatives. For instance, the reaction of 1,1,5,6-tetramethylindan with a suitable oxidizing agent can yield 1,1,5,6-tetramethylindan-4-ol. The reaction conditions typically involve the use of solvents such as dichloromethane or toluene, and catalysts like aluminum chloride .

Industrial Production Methods: Industrial production of 1,1,5,6-tetramethylindan-4-ol may involve large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1,1,5,6-Tetramethylindan-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to remove the hydroxyl group, forming 1,1,5,6-tetramethylindan.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed:

Oxidation: Formation of 1,1,5,6-tetramethylindan-4-one.

Reduction: Formation of 1,1,5,6-tetramethylindan.

Substitution: Formation of various substituted indan derivatives.

Scientific Research Applications

1,1,5,6-Tetramethylindan-4-ol has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activity and interactions with enzymes.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,5,6-tetramethylindan-4-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the compound’s hydrophobic indan ring system allows it to interact with lipid membranes, potentially affecting membrane-bound proteins and signaling pathways .

Comparison with Similar Compounds

1-(3-Hydroxy-4-methylphenyl)-1,3,3,6-tetramethylindan-5-ol

- Structural Differences : This compound features an additional hydroxylated phenyl group at the 1-position and methyl groups at 3 and 6, differing in substitution pattern from 1,1,5,6-tetramethylindan-4-ol.

- Properties : Chromatographic retention time (4.92 min) and peak area (0.056) in GC-MS analyses suggest lower polarity compared to 1,1,5,6-tetramethylindan-4-ol, likely due to steric hindrance from the bulky phenyl group .

4,5,6,7-Tetramethylindan (3)

- Synthesis : A major product of 1,1,5,6-tetramethylindan-4-ol under catalytic conditions. Sodium-free alumina catalysts favor its formation (61 mol% yield at 390–420°C) .

- Applications : Used as a hydrocarbon standard in petroleum analysis due to its stability and defined structure .

- Contrast: Unlike the phenolic precursor, 3 lacks hydroxyl groups, reducing its reactivity in hydrogen-bonding interactions.

1-Isopropyl-1,3,3,6-tetramethylindan

- Structural Features : Incorporates an isopropyl group at the 1-position, which enhances steric bulk.

- Applications: Notable for its use in musk fragrances, highlighting how alkyl substitution patterns influence odor profiles .

- Key Difference : The isopropyl group in this compound increases molecular weight (MW 216) compared to 1,1,5,6-tetramethylindan-4-ol, altering volatility and solubility .

6,6'-Methylenebis(1,1,3,3-tetramethylindan-5-ol)

- Structure : A dimeric derivative bridged by a methylene group, featuring dual indan cores.

- Applications : Used in polymer synthesis; bulky methyl groups hinder chain packing, increasing free volume in polyimide membranes .

- Contrast: The bis-indan structure enhances thermal stability compared to monomeric analogs like 1,1,5,6-tetramethylindan-4-ol .

Data Tables

Table 1: Comparison of Key Properties

Table 2: Catalytic Reaction Yields of 1,1,5,6-Tetramethylindan-4-ol Derivatives

| Catalyst Type | Temperature (°C) | Major Product | Yield (mol%) |

|---|---|---|---|

| Sodium-free (A) | 390–420 | 4,5,6,7-Tetramethylindan (3) | 61 |

| Sodium-free (A) | 330–390 | 2,4,5,6,7-Pentamethylindene (5) | 13–27 |

| Sodium-containing (B) | 390–420 | 4,5,6,7-Tetramethylindene (4) | 37–50 |

| Sodium-containing (B) | 470–520 | 4,5,6,7-Tetramethylindan (3) | 44–54 |

Research Findings and Key Contrasts

- Catalyst Sensitivity : Sodium-free catalysts favor 3 , while sodium-containing catalysts promote 4 at lower temperatures, demonstrating the role of acid sites in directing reaction pathways .

- Steric Effects : Bulky substituents (e.g., isopropyl in musk compounds) reduce volatility but enhance fragrance longevity .

- Polymer Applications : Methyl groups in 6,6'-methylenebis(1,1,3,3-tetramethylindan-5-ol) disrupt polymer chain packing, improving gas separation efficiency in membranes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.